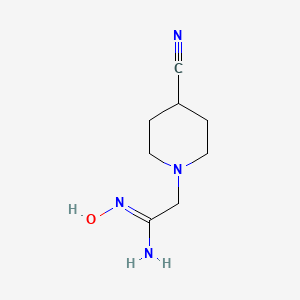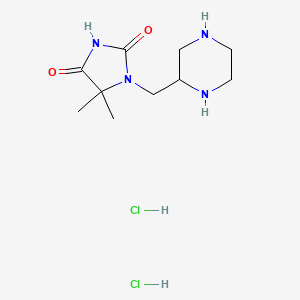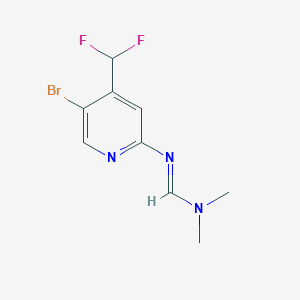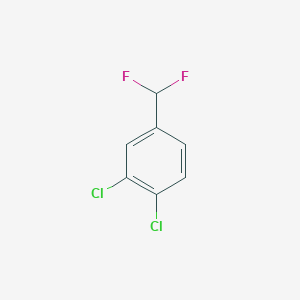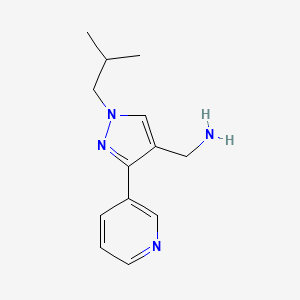
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide: is a chemical compound used primarily in scientific research and as a synthetic intermediate. It is characterized by the presence of a hydroxy group, a methoxypyrrolidine ring, and an acetimidamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide typically involves the following steps:
Formation of the Methoxypyrrolidine Ring: This step involves the reaction of a suitable precursor with methanol and a base to form the methoxypyrrolidine ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Formation of the Acetimidamide Moiety: This step involves the reaction of the intermediate compound with an appropriate amidine reagent under controlled conditions to form the acetimidamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The methoxypyrrolidine ring can participate in substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce amines .
科学研究应用
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group and the methoxypyrrolidine ring play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
相似化合物的比较
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Hydroxy-Substituted Compounds: Compounds with hydroxy groups at different positions may exhibit different biological activities and chemical reactivity.
Methoxy-Substituted Compounds: The presence of a methoxy group can influence the compound’s solubility, stability, and reactivity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C7H15N3O2 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
N'-hydroxy-2-(3-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H15N3O2/c1-12-6-2-3-10(4-6)5-7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
InChI 键 |
MHJQOKPSAHTXGZ-UHFFFAOYSA-N |
手性 SMILES |
COC1CCN(C1)C/C(=N/O)/N |
规范 SMILES |
COC1CCN(C1)CC(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


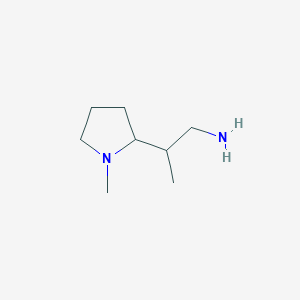
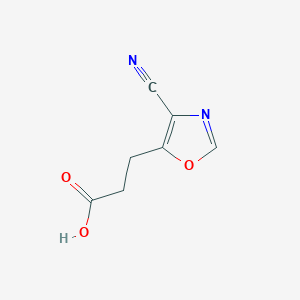



![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)

